molecular formula C8H4BrFO2 B12846481 3-Bromo-6-fluorophthalide

3-Bromo-6-fluorophthalide

Cat. No.: B12846481
M. Wt: 231.02 g/mol
InChI Key: MVFKYPBSKNRFBG-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorophthalide: (CAS Number: 1378867-19-6) is a chemical compound with the empirical formula C9H4BrFO2. It belongs to the class of phthalide derivatives and features bromine and fluorine substituents on the phthalide ring. The compound’s molecular weight is approximately 231.02 g/mol .

Preparation Methods

Synthetic Routes:

The synthetic preparation of 3-Bromo-6-fluorophthalide involves introducing bromine and fluorine substituents onto the phthalide ring. Specific synthetic routes may vary, but a common approach is the reaction of a suitable phthalide precursor with bromine and a fluorinating agent.

Reaction Conditions:

    Bromination: Bromination typically occurs via electrophilic aromatic substitution. The reaction can be carried out using bromine or a brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).

    Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or a fluorinating agent (e.g., Selectfluor). Anhydrous conditions are crucial to prevent hydrolysis.

Industrial Production:

Information on large-scale industrial production methods for this compound is limited.

Chemical Reactions Analysis

3-Bromo-6-fluorophthalide can participate in various reactions:

    Substitution Reactions: The bromine and fluorine substituents make it susceptible to nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

    Major Products: The specific products depend on the reaction conditions and substituents involved.

Scientific Research Applications

3-Bromo-6-fluorophthalide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Fluorine Chemistry: Its fluorine substituent contributes to studies in fluorinated compounds.

    Biological Studies: Investigating its effects on biological systems.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 3-Bromo-6-fluorophthalide is unique due to its specific bromine and fluorine arrangement, similar compounds include other phthalide derivatives with halogen substituents.

Properties

IUPAC Name

3-bromo-6-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-7-5-2-1-4(10)3-6(5)8(11)12-7/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFKYPBSKNRFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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